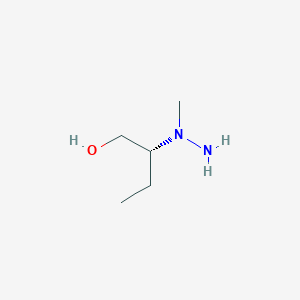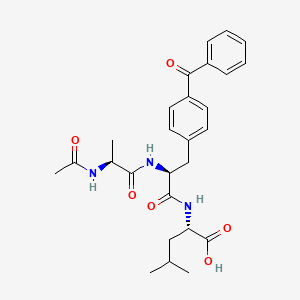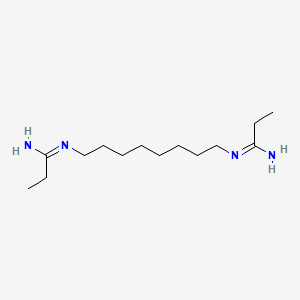
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is a chemical compound that belongs to the class of pyrimidinium salts This compound is characterized by the presence of a chlorophenyl group attached to a tetrahydropyrimidinium ring, with an iodide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and quaternization steps. One common method involves the following steps:
Condensation Reaction: 4-chlorobenzaldehyde reacts with methylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as an acid, to form the tetrahydropyrimidine ring.
Quaternization: The resulting tetrahydropyrimidine is then quaternized with methyl iodide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidinium ring.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, and thiol derivatives.
Oxidation: Products include N-oxides and other oxidized forms.
Reduction: Products include reduced forms of the pyrimidinium ring.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Fluorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
- 3-(4-Methylphenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide
Uniqueness
3-(4-Chlorophenyl)-1-methyl-3,4,5,6-tetrahydropyrimidin-1-ium iodide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
316162-00-2 |
|---|---|
Fórmula molecular |
C11H14ClIN2 |
Peso molecular |
336.60 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-methyl-5,6-dihydro-4H-pyrimidin-3-ium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-13-7-2-8-14(9-13)11-5-3-10(12)4-6-11;/h3-6,9H,2,7-8H2,1H3;1H/q+1;/p-1 |
Clave InChI |
KKXYHDBCUWUQFM-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(CCC1)C2=CC=C(C=C2)Cl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
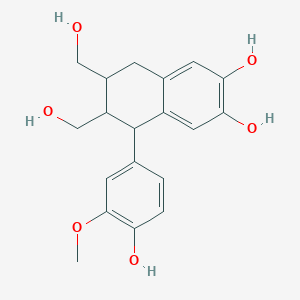
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
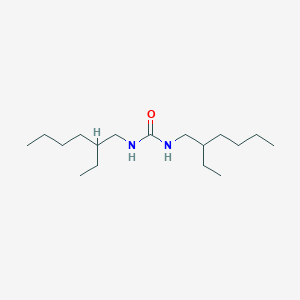
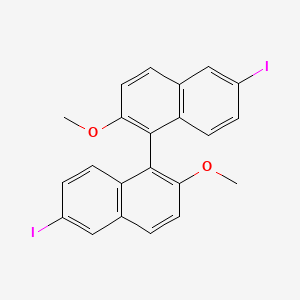
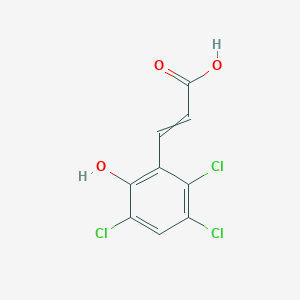
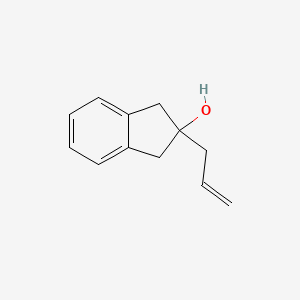
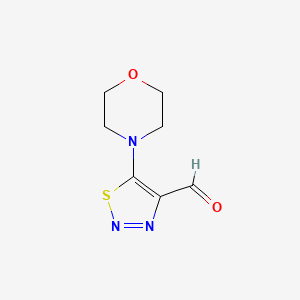
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
